{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride
CAS No.: 1240529-51-4
Cat. No.: VC2552729
Molecular Formula: C14H15ClFNO
Molecular Weight: 267.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240529-51-4 |
|---|---|
| Molecular Formula | C14H15ClFNO |
| Molecular Weight | 267.72 g/mol |
| IUPAC Name | [4-[(3-fluorophenyl)methoxy]phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H14FNO.ClH/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14;/h1-8H,9-10,16H2;1H |
| Standard InChI Key | CYPDLWIUOMSUJR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is also known by several alternative identifiers in scientific literature and commercial databases. The compound is registered with CAS number 1240529-51-4 and is cataloged in chemical databases under identifiers such as CHEMBL3094318 . The IUPAC name is {4-[(3-fluorobenzyl)oxy]phenyl}methanamine hydrochloride, which more precisely describes its chemical structure .
Molecular Structure
The compound possesses a molecular formula C₁₄H₁₄FNO·HCl with a molecular weight of 267.73 g/mol . Its chemical structure consists of a phenyl ring with a methanamine group, connected via an oxygen atom to a 3-fluorophenyl moiety. The structure can be characterized by its InChI code: 1S/C14H14FNO.ClH/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14;/h1-8H,9-10,16H2;1H, with an InChI key of CYPDLWIUOMSUJR-UHFFFAOYSA-N .
Parent Compound Relationship
The parent compound of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine (CID 16772364), with the hydrochloride serving as the salt form that enhances solubility and stability for research applications .
Physical and Chemical Properties
Physical Characteristics
{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride typically appears as a solid at room temperature. According to supplier information, the recommended storage temperature is room temperature (RT), suggesting reasonable stability under standard laboratory conditions .
Functional Groups and Reactivity
The compound contains several key functional groups that contribute to its chemical behavior:
-
Amine group (-NH₂): Provides basic properties and potential for hydrogen bonding
-
Ether linkage (-O-): Creates a flexible connection between aromatic rings
-
Fluorine substituent: Enhances lipophilicity and may influence receptor interactions
-
Hydrochloride salt: Improves water solubility compared to the free base
These functional groups create potential sites for chemical modifications and interactions with biological targets.
Synthesis Methods
Key Synthetic Intermediates
Based on the structure, likely intermediates in the synthesis would include {4-[(3-Fluorophenyl)methoxy]benzaldehyde}, which would subsequently undergo transformation to yield the target amine. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt .
Alternative Synthetic Strategies
In related research focused on phenoxyacetamide derivatives, researchers have employed Mitsunobu reaction conditions for similar structural modifications, which might be applicable to the synthesis of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride or its intermediates . These approaches could provide more efficient pathways for laboratory and potential industrial synthesis.
Structure-Activity Relationships
Impact of Fluorine Substitution
The presence of the fluorine atom at the meta position of the phenyl ring is a significant structural feature of this compound. Research on related compounds indicates that fluorine substitution can enhance bioavailability, metabolic stability, and binding affinity to certain targets . Specifically, in comparative studies of similar compounds, those containing the 4-fluorophenyl moiety demonstrated notable biological activity, which prompted researchers to focus on synthesizing analogs with this specific structural element .
Comparative Analysis with Structural Analogs
Table 1 presents a comparison of biological activity between compounds with different structural features based on related research findings:
Structure Modifications and Their Effects
Research has demonstrated that modifications to the core structure of phenylmethanamine derivatives can significantly alter their biological properties. In particular, the linkage between the aromatic rings plays a crucial role in determining activity. Studies on related compounds have explored variations such as replacing the phenoxide oxygen with sulfur (thioethers) or nitrogen (amine linkages), with results indicating distinct changes in biological activity profiles .
Biological Activity and Applications
Activity in Biological Systems
In studies focused on phenoxyacetamide derivatives with similar structural elements, researchers have observed activities related to bacterial virulence factors, specifically in Pseudomonas aeruginosa. The fluorophenyl moiety, when incorporated into related structures, demonstrated IC₅₀ values of 6.7-9.8 μM for inhibition of bacterial type III secretion systems . While these findings are for structurally related compounds rather than {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride itself, they suggest potential directions for investigating this compound's biological activity.
Research Applications
Use in Chemical Libraries
{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is included in chemical libraries and commercial catalogs, suggesting its value as a building block in medicinal chemistry and drug discovery programs . Its availability from chemical suppliers facilitates its incorporation into research workflows.
Role in Structure-Activity Studies
The compound's defined structure makes it valuable for systematic structure-activity relationship studies. By varying substituents and comparing activity profiles, researchers can gain insights into the molecular determinants of biological activity in this class of compounds .
Chemical Probe Development
The compound's structural features suggest potential applications in developing chemical probes for studying specific biological targets or pathways. The fluorine substituent could serve as a tag for tracking distribution or metabolism in biological systems.
Future Research Directions
Exploration of Novel Derivatives
Future research might focus on developing novel derivatives of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride with enhanced target specificity or improved pharmacokinetic properties. Modifications could include:
-
Introduction of additional functional groups to the aromatic rings
-
Substitution of the amine with other nitrogen-containing groups
-
Exploration of alternative linkages between the aromatic rings
Investigation of Specific Biological Targets
Given the structural similarities to compounds with activity against bacterial virulence factors, future research could investigate the specific targets and mechanisms of action of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride in bacterial systems or other biological contexts.
Development of Analytical Methods
As research on this compound continues, the development of specific analytical methods for its detection and quantification in various matrices would facilitate its study in complex biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume